molecular formula C32H24N4O3 B2669497 (E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide CAS No. 392327-87-6

(E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide

Cat. No. B2669497
CAS RN: 392327-87-6
M. Wt: 512.569
InChI Key: CVAZXHIHGQQDAJ-UHFFFAOYSA-N
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Description

(E)-2-(4-(6-methyl-4-phenylquinolin-2-yl)phenoxy)-N'-(2-oxoindolin-3-ylidene)acetohydrazide is a useful research compound. Its molecular formula is C32H24N4O3 and its molecular weight is 512.569. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Derivatives :

    • A study by Saeed et al. (2014) detailed the synthesis of various derivatives from methyl 2-(quinolin-8-yloxy) acetate. These derivatives were characterized using spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).
    • Another study by Ghosh et al. (2015) synthesized and characterized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives bearing a substituted phenylquinolin-2-one moiety, exploring their antimicrobial properties (Ghosh, Verma, Mukerjee, & Mandal, 2015).
  • Antimicrobial Properties :

    • Research by Ahmed et al. (2006) on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates demonstrated significant bacterial and fungal growth inhibition (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
  • Antibacterial and Anticancer Properties :

    • A study conducted in 2014 revealed the synthesis and antibacterial activity of Phenyl -2-(4-{(N-(2,2,4-trimethyl-7-phenoxy-1,2-dihydroquinolin-6-yl)methylsulfonamido) methyl}-1H-1,2,3-triazol-1-yl)acetate, highlighting its efficacy against both gram-positive and gram-negative bacteria (Sri, Praveena, Banothu, Yadagiri, Murthy, & Pal, 2014).
  • Antiproliferative Activity in Cancer Research :

  • Design for Monoamine Oxidase Inhibitory Activities :

  • Multi-Target Efficacy Against Prostate Cancer :

  • Analgesic Activity :

    • Saad et al. (2011) reported the synthesis of pyrazoles and triazoles bearing a 6,8-Dibromo-2-methylquinazoline moiety, with selected compounds screened for analgesic activity (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N4O3/c1-20-11-16-28-26(17-20)25(21-7-3-2-4-8-21)18-29(33-28)22-12-14-23(15-13-22)39-19-30(37)35-36-31-24-9-5-6-10-27(24)34-32(31)38/h2-18,34,38H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMRMUGYLIMBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)OCC(=O)N=NC5=C(NC6=CC=CC=C65)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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